molecular formula C10H13BrN2Si B13873459 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine

3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine

Cat. No.: B13873459
M. Wt: 269.21 g/mol
InChI Key: GTPIVKFHEIDILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilylethynyl group, and an amine group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine typically involves the following steps :

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then brominated to introduce the bromine atom at the 3-position.

    Trimethylsilylethynylation: The brominated pyridine is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the trimethylsilylethynyl group at the 5-position.

    Amination: Finally, the compound undergoes amination to introduce the amine group at the 2-position, completing the synthesis of this compound.

Chemical Reactions Analysis

3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can undergo various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring. For example, the amine group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions to form more complex molecules.

Scientific Research Applications

3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine has several applications in scientific research, including :

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can be compared with other similar compounds, such as :

    5-Bromo-3-(trimethylsilyl)ethynylpyridine: This compound lacks the amine group at the 2-position, making it less versatile in certain synthetic applications.

    3-Bromo-5-ethynylpyridin-2-amine: This compound lacks the trimethylsilyl group, which can affect its reactivity and solubility.

    2-Amino-5-bromo-3-(trimethylsilyl)ethynylpyridine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2Si

Molecular Weight

269.21 g/mol

IUPAC Name

3-bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)10(12)13-7-8/h6-7H,1-3H3,(H2,12,13)

InChI Key

GTPIVKFHEIDILB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(N=C1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.